Spectroscopic Profile of tert-butyl azetidine-2-carboxylate: A Guide for Researchers
Spectroscopic Profile of tert-butyl azetidine-2-carboxylate: A Guide for Researchers
Introduction: The Azetidine Core in Modern Chemistry
Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry and materials science.[1] Their strained ring system imparts unique conformational rigidity, making them valuable scaffolds for designing novel therapeutics and functional materials.[2] tert-butyl azetidine-2-carboxylate is a key building block, offering a protected carboxylic acid functionality and a reactive secondary amine within this desirable framework. Its molecular formula is C₈H₁₅NO₂ and it has a molecular weight of 157.21 g/mol .[3]
This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for tert-butyl azetidine-2-carboxylate. Understanding this foundational data is critical for reaction monitoring, quality control, and structural confirmation in any research endeavor involving this versatile molecule. This document is structured not as a rigid protocol, but as a logical workflow, providing not just the data, but the scientific rationale behind its interpretation.
Caption: Molecular Structure of tert-butyl azetidine-2-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For tert-butyl azetidine-2-carboxylate, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure. The choice of a deuterated solvent is critical; deuterated chloroform (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[4]
¹H NMR Analysis: A Proton's Perspective
The proton NMR spectrum reveals five distinct signals corresponding to the different proton environments in the molecule. The electronegativity of adjacent atoms (nitrogen and oxygen) and the constrained geometry of the four-membered ring are the primary factors influencing the chemical shifts.[5]
-
t-Butyl Protons (-C(CH₃)₃): A sharp, singlet integrating to 9 protons is expected around δ 1.4-1.5 ppm . This signal is characteristic of the tert-butyl group. Its upfield position is due to the shielding effect of the sp³ carbon, and the lack of adjacent protons results in a singlet.
-
Azetidine Protons (H-3, -CH₂-): The two protons on C-3 are diastereotopic and will appear as a multiplet. This signal is anticipated around δ 2.2-2.5 ppm . These protons are adjacent to both the chiral center (C-2) and another methylene group (C-4), leading to complex splitting patterns.
-
Azetidine Protons (H-4, -CH₂-): The protons on C-4, adjacent to the nitrogen atom, are deshielded and will appear as a multiplet further downfield, typically in the range of δ 3.5-3.8 ppm .[6]
-
Azetidine Proton (H-2, -CH-): The single proton at the C-2 position is the most deshielded of the ring protons due to its proximity to both the nitrogen atom and the electron-withdrawing carboxylate group. It is expected to appear as a triplet or multiplet around δ 4.3-4.5 ppm .
-
Amine Proton (-NH-): The proton on the nitrogen atom often appears as a broad singlet. Its chemical shift is variable and concentration-dependent but typically falls in the δ 2.0-3.0 ppm range. Its broadness is a result of quadrupole broadening and potential chemical exchange.
¹³C NMR Analysis: The Carbon Backbone
The proton-decoupled ¹³C NMR spectrum provides a clear count of the unique carbon environments. The chemical shifts are highly dependent on hybridization and the electronegativity of attached atoms.[7]
-
t-Butyl Carbons (-C(C H₃)₃): A single, intense signal is expected around δ 28 ppm , corresponding to the three equivalent methyl carbons of the tert-butyl group.[8]
-
Azetidine Carbon (C-3): This methylene carbon is expected to resonate around δ 23-26 ppm .[9]
-
Azetidine Carbon (C-4): Influenced by the adjacent nitrogen, this carbon is deshielded relative to C-3 and should appear around δ 42-45 ppm .[9]
-
Azetidine Carbon (C-2): This methine carbon, being bonded to both nitrogen and the carboxyl group, is significantly deshielded and is predicted to be in the δ 58-60 ppm range.[9]
-
t-Butyl Quaternary Carbon (-C (CH₃)₃): The quaternary carbon of the tert-butyl group will have a signal around δ 80-82 ppm .
-
Carbonyl Carbon (-C=O): The ester carbonyl carbon is the most deshielded carbon in the molecule, with a characteristic chemical shift in the δ 170-174 ppm range.[7]
Data Summary: NMR
| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |
| -C(CH ₃)₃ | 1.4 - 1.5 (s, 9H) | 28.0 |
| Azetidine CH ₂ (C-3) | 2.2 - 2.5 (m, 2H) | 24.0 |
| Azetidine CH ₂ (C-4) | 3.5 - 3.8 (m, 2H) | 43.0 |
| Azetidine CH (C-2) | 4.3 - 4.5 (t, 1H) | 59.0 |
| NH | 2.0 - 3.0 (br s, 1H) | - |
| -C (CH₃)₃ | - | 81.0 |
| -C =O | - | 172.0 |
Experimental Protocol: NMR Data Acquisition
The integrity of NMR data begins with meticulous sample preparation.[10] The goal is to create a homogeneous solution free of particulate matter, which can degrade the magnetic field homogeneity and thus the spectral resolution.[11]
-
Sample Preparation: Weigh approximately 5-10 mg of tert-butyl azetidine-2-carboxylate into a clean, dry vial.[2]
-
Solvent Addition: Using a calibrated pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).[12]
-
Dissolution: Gently agitate the vial to ensure the sample is fully dissolved.
-
Filtration: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any suspended impurities.[13]
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to optimize homogeneity.
-
Acquire the ¹H spectrum using a standard single-pulse experiment.
-
Acquire the proton-decoupled ¹³C spectrum. A relaxation delay (D1) of 2 seconds is generally sufficient for qualitative analysis.[14]
-
Caption: General workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an invaluable technique for the rapid identification of key functional groups. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds within a molecule. For tert-butyl azetidine-2-carboxylate, the most prominent features will be the N-H stretch of the amine and the strong C=O stretch of the ester.
-
N-H Stretch: A moderate, sharp absorption is expected in the region of 3300-3350 cm⁻¹ , which is characteristic of a secondary amine.[15]
-
C-H Stretches: Absorptions between 2850-3000 cm⁻¹ will be present, corresponding to the stretching vibrations of the sp³ C-H bonds in the azetidine ring and the tert-butyl group.
-
C=O Stretch (Ester): A very strong, sharp absorption band is the hallmark of the carbonyl group. For an aliphatic ester like this one, this peak is expected between 1735-1750 cm⁻¹ .[16] This is often the most intense peak in the spectrum.
-
C-O Stretch (Ester): The C-O single bond stretches of the ester group will give rise to two or more bands in the fingerprint region, typically between 1000-1300 cm⁻¹ .[16]
-
N-H Bend: The bending vibration of the N-H bond may be visible around 1500-1600 cm⁻¹ , though it is often weaker than the carbonyl stretch.
Data Summary: IR
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Secondary Amine | N-H Stretch | 3300 - 3350 | Medium |
| Alkane | C-H Stretch | 2850 - 3000 | Medium-Strong |
| Ester | C=O Stretch | 1735 - 1750 | Strong, Sharp |
| Ester | C-O Stretch | 1000 - 1300 | Medium-Strong |
Experimental Protocol: FT-IR Data Acquisition
For a liquid or low-melting solid sample, the simplest method is to acquire the spectrum from a thin film.
-
Sample Preparation: Place one to two drops of neat tert-butyl azetidine-2-carboxylate onto the surface of a salt plate (e.g., NaCl or KBr).
-
Film Formation: Gently place a second salt plate on top and press lightly to create a thin, uniform liquid film between the plates.
-
Data Acquisition:
-
Place the salt plate assembly into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty beam path.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Process the data to display the spectrum in terms of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. Using a soft ionization technique like Electrospray Ionization (ESI) is ideal for a polar molecule like this, as it typically keeps the molecule intact, allowing for clear observation of the molecular ion.[17]
Molecular Ion and Adducts
The monoisotopic mass of tert-butyl azetidine-2-carboxylate is 157.1103 Da. In positive-ion mode ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺.
-
[M+H]⁺: The expected mass-to-charge ratio (m/z) for the protonated molecule is 158.1176 .[18]
-
Adduct Ions: It is also common to observe adducts with alkali metals, particularly if trace salts are present in the sample or solvent. The most common of these is the sodium adduct, [M+Na]⁺, which would appear at m/z 180.0995 .[18]
Predicted Fragmentation Pathway
While soft ionization minimizes fragmentation, some in-source fragmentation can occur, or tandem MS (MS/MS) can be performed to induce it. The most likely fragmentation pathway involves the loss of the stable tert-butyl carbocation.
-
Loss of tert-butyl group: The most characteristic fragmentation is the cleavage of the ester group, leading to the loss of a neutral isobutylene molecule (56 Da) or the formation of a stable tert-butyl cation (m/z 57). The primary fragmentation would likely be the loss of the entire tert-butoxy group followed by rearrangement, or more simply, the loss of the C₄H₉ radical. However, the most common fragmentation for tert-butyl esters is the loss of isobutylene (C₄H₈) via a McLafferty-type rearrangement, which would result in a fragment corresponding to azetidine-2-carboxylic acid.
-
Loss of Isobutylene: [M+H]⁺ (m/z 158.1) → Loss of C₄H₈ (56.1 Da) → [C₄H₇NO₂ + H]⁺ at m/z 102.05 . This fragment represents the protonated azetidine-2-carboxylic acid.[19]
-
Formation of tert-butyl cation: A prominent peak at m/z 57.07 corresponding to the [C₄H₉]⁺ cation is highly probable.[20] This is a very stable tertiary carbocation and is often a base peak for compounds containing a tert-butyl group.
Caption: Predicted ESI-MS fragmentation pathway.
Data Summary: MS
| Ion | Formula | Predicted m/z | Interpretation |
| [M+H]⁺ | [C₈H₁₆NO₂]⁺ | 158.1176 | Protonated molecular ion |
| [M+Na]⁺ | [C₈H₁₅NO₂Na]⁺ | 180.0995 | Sodium adduct |
| Fragment | [C₄H₈NO₂]⁺ | 102.0550 | Loss of isobutylene (C₄H₈) |
| Fragment | [C₄H₉]⁺ | 57.0704 | tert-butyl cation |
Experimental Protocol: LC-MS (ESI) Data Acquisition
For robust and repeatable results, coupling liquid chromatography (LC) with mass spectrometry is the preferred method, as it ensures the sample is purified before entering the ion source.[21]
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile. Dilute this stock solution to a final concentration of approximately 1-10 µg/mL using the initial mobile phase solvent.
-
Chromatography (Optional but Recommended):
-
Use a C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% formic acid (to aid protonation).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Run a gradient elution to ensure good peak shape and separation from any impurities.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 50-500.
-
Source Parameters: Optimize gas temperature (e.g., 350 °C), gas flow, and nebulizer pressure to achieve stable spray and maximum ion intensity.[19]
-
Data Analysis: Identify the m/z values for the molecular ion, common adducts, and major fragments. Use the instrument software to calculate the elemental composition from the high-resolution mass measurement.[22]
-
Conclusion
The spectroscopic signature of tert-butyl azetidine-2-carboxylate is well-defined and predictable based on its constituent functional groups. The ¹H and ¹³C NMR spectra provide a detailed map of the C-H framework, with chemical shifts heavily influenced by the strained ring and adjacent heteroatoms. FT-IR serves as a rapid confirmation tool, clearly indicating the presence of the secondary amine and the prominent ester carbonyl group. Finally, ESI-mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation pattern dominated by the loss of the stable tert-butyl group. Together, these three techniques provide a comprehensive and self-validating system for the unambiguous identification and characterization of this important chemical building block.
References
-
Organomation. NMR Sample Preparation: The Complete Guide. Organomation Website. Available at: [Link]
-
Hornak, J. P. Sample Preparation. Rochester Institute of Technology. Available at: [Link]
-
JEOL. NMR Sample Preparation. JEOL Website. Available at: [Link]
-
Western University. NMR Sample Preparation. Western University Chemistry Department. Available at: [Link]
-
Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis Corp. Blog. Available at: [Link]
-
Springer Nature Experiments. Mass Spectrometry Protocols and Methods. Springer Nature. Available at: [Link]
-
SlideShare. Mass Spectrometry analysis of Small molecules. Uploaded by an user. Available at: [Link]
-
Katritzky, A. R., et al. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine-related compounds. HETEROCYCLES, 96(12), 2125. Available at: [Link]
-
Biocompare. Prepping Small Molecules for Mass Spec. Biocompare. Available at: [Link]
-
Royal Society of Chemistry. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. Available at: [Link]
-
NIH National Center for Biotechnology Information. Advances in structure elucidation of small molecules using mass spectrometry. PMC. Available at: [Link]
-
ResearchGate. FT-IR spectrum of synthesized t-butyl esters of higher fatty acids.... ResearchGate. Available at: [Link]
-
YouTube. Small Molecule Accurate Mass Analysis. Waters Corporation. Available at: [Link]
-
NIST. Peroxybenzoic acid, tert-butyl ester. NIST WebBook. Available at: [Link]
-
PubChem. Tert-butyl azetidine-2-carboxylate hydrochloride. PubChem. Available at: [Link]
-
NIH National Center for Biotechnology Information. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Available at: [Link]
-
ACS Publications. Infrared Absorption Frequencies of tert-Butoxy Group. Analytical Chemistry. Available at: [Link]
-
ResearchGate. Infrared Spectroscopy of the tert -Butyl Cation in the Gas Phase. ResearchGate. Available at: [Link]
-
Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Compound Interest. Available at: [Link]
-
PubChem. Tert-butyl 2-(aminomethyl)azetidine-1-carboxylate. PubChem. Available at: [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]
-
Chemistry LibreTexts. Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]
-
NIH National Center for Biotechnology Information. Azetidinecarboxylic Acid. PubChem. Available at: [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]
-
Michigan State University. Proton NMR Table. MSU Chemistry Department. Available at: [Link]
-
Oregon State University. 1H NMR Chemical Shift. Oregon State University Chemistry Department. Available at: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
ResearchGate. FT-IR spectrum of tert-butyl.... ResearchGate. Available at: [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Esters. University of Calgary Chemistry Department. Available at: [Link]
-
Doc Brown's Chemistry. mass spectrum of 2-bromo-2-methylpropane. Doc Brown's Chemistry. Available at: [Link]
-
InstaNANO. FTIR Functional Group Database Table with Search. InstaNANO. Available at: [Link]
Sources
- 1. 2-HYDROXYMETHYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER(174346-82-8) 1H NMR [m.chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tert-butyl azetidine-2-carboxylate [chemicalbook.com]
- 4. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Azetidine(503-29-7) 1H NMR [m.chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. compoundchem.com [compoundchem.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. organomation.com [organomation.com]
- 11. depts.washington.edu [depts.washington.edu]
- 12. publish.uwo.ca [publish.uwo.ca]
- 13. sites.bu.edu [sites.bu.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. instanano.com [instanano.com]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. uab.edu [uab.edu]
- 18. PubChemLite - Tert-butyl azetidine-2-carboxylate hydrochloride (C8H15NO2) [pubchemlite.lcsb.uni.lu]
- 19. apexbt.com [apexbt.com]
- 20. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 21. biocompare.com [biocompare.com]
- 22. m.youtube.com [m.youtube.com]
